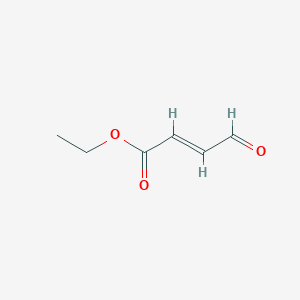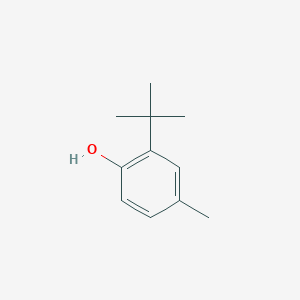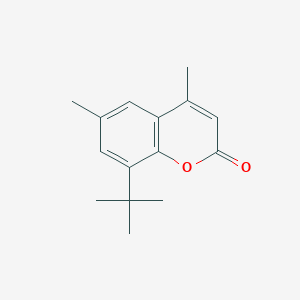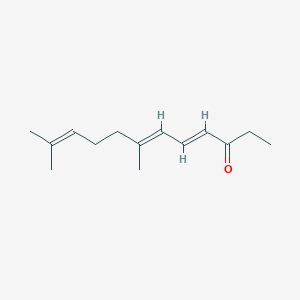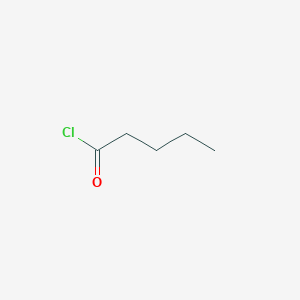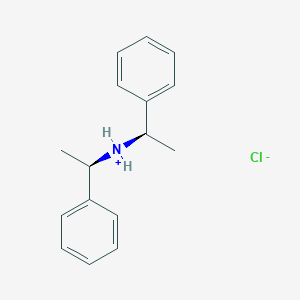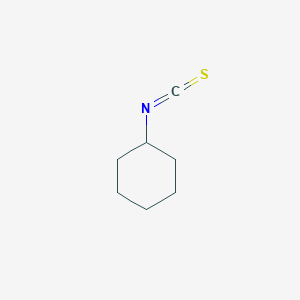
メチル(t-ブチルジメチルシリルオキシ)アセテート
概要
説明
Methyl (t-butyldimethylsilyloxy)acetate is a chemical compound that is widely used in scientific research. It is a versatile compound that has a wide range of applications in various fields of research.
科学的研究の応用
窒素複素環の合成
メチル(t-ブチルジメチルシリルオキシ)アセテート: は、窒素複素環の合成に重要な中間体であるN-アルキル-α-アミノ酸からのニトロンの区域選択的合成に使用される . 例えば、この化合物は、光学活性窒素複素環を作成するための汎用性の高い中間体であるキラル環状ニトロンの立体発散的合成に使用されてきた。これらの複素環は、多くの生物活性分子に含まれているため、医薬品分野で大きな可能性を秘めている。
アルカロイドの不斉合成
この化合物は、1-アザビシクロアルカロイドの不斉合成において役割を果たす . メチル(t-ブチルジメチルシリルオキシ)アセテートから誘導されたキラル環状ニトロンを使用することにより、研究者は炭素求核剤の立体選択的付加を実行して、複雑なアルカロイド構造を合成することができる。これらのアルカロイドは、その薬効と複雑さのために注目されている。
溶剤と香料の製造
メチル(t-ブチルジメチルシリルオキシ)アセテート: は、溶剤や香料の製造において幅広い用途を持つ酢酸メチルの製造に関与している . 酢酸メチルは、酢酸とメタノールを触媒的エステル化して製造され、この化合物はプロセスを最適化するために使用できる。
界面活性剤と乳化剤の合成
この化合物は、界面活性剤と乳化剤の合成にも使用される . これらは、化粧品、医薬品、食品生産など、さまざまな業界における製品の製剤において重要な役割を果たす、不可欠な成分である。
バイオディーゼル燃料の製造
再生可能エネルギーの分野では、メチル(t-ブチルジメチルシリルオキシ)アセテートはバイオディーゼル燃料の製造に貢献する . 化石燃料の持続可能な代替手段であるバイオディーゼルの作成につながるエステル化プロセスの一部である。
界面活性剤
この化合物は、界面活性剤の合成に役立つ . これらの薬剤は、洗剤から分散剤まで、幅広い用途で使用され、化学産業において不可欠である。
エステル化プロセスの最適化
メチル(t-ブチルジメチルシリルオキシ)アセテート: は、エステル化プロセスの最適化に使用される . マイクロ波支援エステル化などの現代的な方法を用いることで、研究者は、さまざまな化学産業で貴重なエステルの製造効率と効果を向上させることができる。
ジメチルエーテルのカルボニル化
最後に、この化合物は、メタノールをエタノールに変換するプロセスの中間体である酢酸メチルを製造するためのジメチルエーテルのカルボニル化に関与している . この用途は、より持続可能な化学プロセスと材料の開発という文脈において特に関連性がある。
Safety and Hazards
将来の方向性
Methyl (t-butyldimethylsilyloxy)acetate is a versatile chemical compound used in various scientific research applications . Its unique properties make it ideal for synthesis, catalysis, and drug discovery . Future research may focus on improving its synthesis process and exploring new applications in different fields .
作用機序
Action Environment
The action of Methyl (t-butyldimethylsilyloxy)acetate may be influenced by various environmental factors. For instance, the compound is sensitive to moisture/water and reacts slowly with them . It’s also acid-sensitive , indicating that its action, efficacy, and stability may be influenced by the pH of its environment.
生化学分析
Biochemical Properties
The biochemical properties of Methyl (t-butyldimethylsilyloxy)acetate are not well-documented in the literature. It is known that the compound is a derivative of tert-Butyldimethylsilyl ethers, which are used as protecting groups in organic synthesis . These ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions .
Molecular Mechanism
The molecular mechanism of Methyl (t-butyldimethylsilyloxy)acetate is not well-understood. It is known that the compound is a derivative of tert-Butyldimethylsilyl ethers, which are used as protecting groups in organic synthesis . These ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions .
Temporal Effects in Laboratory Settings
The temporal effects of Methyl (t-butyldimethylsilyloxy)acetate in laboratory settings are not well-documented. It is known that the compound is used in pharmaceutical testing .
Metabolic Pathways
The metabolic pathways involving Methyl (t-butyldimethylsilyloxy)acetate are not well-documented. It is known that the compound is a derivative of tert-Butyldimethylsilyl ethers, which are used as protecting groups in organic synthesis .
特性
IUPAC Name |
methyl 2-[tert-butyl(dimethyl)silyl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3Si/c1-9(2,3)13(5,6)12-7-8(10)11-4/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNTVTQVEAPQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457594 | |
| Record name | methyl (t-butyldimethylsilyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146351-72-6 | |
| Record name | methyl (t-butyldimethylsilyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-[(tert-butyldimethylsilyl)oxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

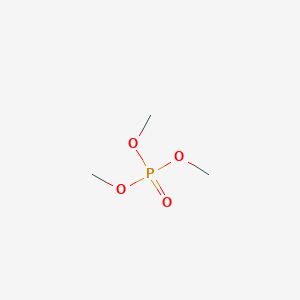

![Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B42191.png)

